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Cat. No.: B051338
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An In-depth Technical Guide to the Structure of 1-(2-Bromophenyl)guanidine

This guide provides a comprehensive technical overview of the molecular structure, synthesis,
and characterization of 1-(2-Bromophenyl)guanidine. It is designed for researchers,
medicinal chemists, and drug development professionals who require a deep understanding of
this compound's structural features and the analytical methodologies used to elucidate them.

Introduction and Significance

1-(2-Bromophenyl)guanidine belongs to the guanidine class of compounds, a "privileged
scaffold" in medicinal chemistry due to its versatile biological activities.[1] The guanidinium
group, which is protonated at physiological pH, is a key pharmacophore capable of forming
multiple hydrogen bonds and salt bridges, making it adept at interacting with biological targets
like enzymes and nucleic acids.[2][3] Its derivatives have shown promise as anticancer,
antimicrobial, and enzyme-inhibiting agents.[2][3][4] The presence of the 2-bromophenyl
substituent provides steric and electronic properties that can be exploited for modulating target
affinity and selectivity, making it a valuable building block for designing novel therapeutics.
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Molecular Structure and Physicochemical
Properties

The fundamental structure of 1-(2-Bromophenyl)guanidine consists of a guanidine group
attached to a benzene ring at position 1, with a bromine atom at the adjacent position 2.

Table 1: Physicochemical Properties of 1-(2-Bromophenyl)guanidine

Property Value Source
Molecular Formula C7HsBrNs [5]
Molecular Weight 214.06 g/mol [6]
CAS Number 123375-81-5 [5]
XLogP3-AA 1.1 [6]
Hydrogen Bond Donors 2 [6]
Hydrogen Bond Acceptors 1 [6]
Rotatable Bonds 1 [6]
Exact Mass 212.99016 Da [6]

Tautomerism and Resonance

A critical feature of the guanidine group is its ability to exist in different tautomeric forms,
stabilized by resonance. This delocalization of positive charge across the three nitrogen atoms
is fundamental to its chemical behavior and biological interactions. The specific tautomer
present can be influenced by substituents and the surrounding environment (e.g., solid state
vs. solution).[7]

Caption: Tautomerism and resonance in the protonated guanidinium core.

Synthesis and Purification Workflow

The synthesis of N-aryl guanidines can be achieved through various methods. A common and
effective approach involves the reaction of an aniline derivative with a guanidinylating agent.
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The following protocol is adapted from established procedures for similar compounds.[8]

Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-Bromophenyl)guanidine from 2-bromoaniline.

Materials:

Thiourea (1.0 mmol, 76 mg)

o Copper(ll) sulfate pentahydrate (0.5 mmol, 125 mg)

e Sodium acetate (1.0 mmol, 82 mg)

e 2-bromoaniline (2.0 mmol, 344 mg)

o Dimethyl sulfoxide (DMSO, 3-5 mL)

o Ethyl acetate

o Deionized water

 Silica gel (60-120 mesh)

Procedure:

e To a stirred solution of DMSO (3 mL) in a round-bottom flask, slowly add thiourea (1 mmol).
e Add sodium acetate (1 mmol) followed by copper(ll) sulfate pentahydrate (50 mol%).

 Stir the reaction mixture at room temperature for 1 hour, during which the solution should
turn black. This step forms the reactive guanidinylating intermediate. The copper salt
facilitates the conversion of thiourea.

e Add 2-bromoaniline (2 mmol) to the reaction mixture.

» Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl
acetate/hexane mobile phase (e.g., 1:4).
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Upon completion, transfer the mixture to a centrifuge tube and centrifuge for 10 minutes to
pellet the solid catalyst residues.

Decant the supernatant and wash the remaining solid. Combine the organic layers. Self-
Validation Check: The appearance of a new spot on the TLC plate with a different Rf value
from the starting materials indicates product formation.

Perform a liquid-liquid extraction by washing the solution with ethyl acetate (3 x 10 mL) and
water (3 x 5 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the
solvent under reduced pressure.

Purify the crude product via column chromatography on silica gel to obtain pure 1-(2-
Bromophenyl)guanidine.
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Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Characterization

Confirming the structure of a newly synthesized compound requires a combination of
spectroscopic and analytical techniques. Each method provides unique and complementary
information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

e 1H NMR: This technique provides information on the number of different types of protons,
their chemical environment, and their proximity to other protons. For 1-(2-
Bromophenyl)guanidine, one would expect a complex multiplet pattern in the aromatic
region (approx. 7.0-7.6 ppm) corresponding to the four protons on the bromophenyl ring.
Broad signals corresponding to the N-H protons of the guanidine group would also be
expected, with chemical shifts that can vary depending on the solvent and concentration.[9]
[10]

13C NMR: This analysis reveals the number of chemically distinct carbon atoms. A key signal
to identify is the guanidinyl carbon (C=N), which typically appears downfield (approx. 155-
160 ppm).[10] The six aromatic carbons would appear in the 110-150 ppm range.

Protocol: NMR Analysis

Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-de
or CDCIs) in an NMR tube. DMSO-ds is often preferred for guanidines as it helps in
observing exchangeable N-H protons.

Acquire *H NMR and 3C NMR spectra on a 400 MHz or higher field spectrometer.
Process the data (Fourier transform, phase correction, and baseline correction).

Integrate the *H signals and assign the chemical shifts based on multiplicity and comparison
with related structures from the literature.[10]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide evidence of the elemental
composition.

o Causality: For 1-(2-Bromophenyl)guanidine, high-resolution mass spectrometry (HRMS) is
crucial. It can confirm the molecular formula (C7HsBrNs) by providing a mass measurement
with high accuracy. A key self-validating feature is the isotopic pattern for bromine: the
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presence of two major peaks of nearly equal intensity separated by ~2 Da (for the 7°Br and
81Br isotopes) is definitive proof of a single bromine atom in the molecule.[11]

Protocol: ESI-MS Analysis

e Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol
or acetonitrile.

« Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.

e Acquire the mass spectrum in positive ion mode, as the guanidine group is readily
protonated.

e Analyze the resulting spectrum for the [M+H]* ion (expected m/z = 214.00 and 216.00) and
confirm the characteristic bromine isotopic pattern.

Table 2: Predicted Spectroscopic Data for 1-(2-Bromophenyl)guanidine

] Expected
Technique Parameter )
Value/Observation
) Multiplets between 7.0 - 7.6
1H NMR Aromatic Protons
ppm
N-H Protons Broad signals, variable shift
13C NMR Guanidinyl Carbon ~155 - 160 ppm

) 6 signals between 110 - 150
Aromatic Carbons

ppm
m/z = 214.00, 216.00 (ratio
HRMS (ESI+) [M+H]*
~1:1)
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure in the solid state. It
yields precise information on bond lengths, bond angles, and intermolecular interactions, such
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as hydrogen bonding networks, which are critical for understanding how the molecule might
interact with a biological target.[7]

» Expertise: For guanidines, crystallography is essential to determine the exact tautomeric
form present in the solid state and to characterize the geometry of the planar guanidinium
group.[7][12] The analysis would reveal the C-N bond lengths, which are expected to be
intermediate between single and double bonds due to resonance. It would also show how
the bromophenyl ring is oriented relative to the guanidine plane.

Protocol: Crystal Growth and Analysis

o Grow single crystals suitable for diffraction. This is often the most challenging step and may
require screening various solvents and crystallization techniques (e.g., slow evaporation,
vapor diffusion). A common starting point is dissolving the compound in a solvent like ethanol
or methanol and allowing for slow evaporation.

e Mount a suitable crystal on a goniometer.

» Collect diffraction data using a single-crystal X-ray diffractometer.

e Solve the crystal structure using direct methods and refine the structural model.

e Analyze the resulting structure for bond lengths, angles, and intermolecular hydrogen bonds.

Role in Mechanistic Drug Discovery

The structural features of 1-(2-Bromophenyl)guanidine make it an interesting candidate for
structure-activity relationship (SAR) studies. The guanidine group acts as a primary binding
anchor, while the bromophenyl moiety can be systematically modified to probe interactions
within a target's binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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